Rivaroxaban M6

Übersicht

Beschreibung

Rivaroxaban M6 is a metabolite of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound is formed through the metabolic processes in the body and plays a role in the pharmacokinetics of rivaroxaban.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rivaroxaban involves several steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of rivaroxaban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced technologies such as continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Rivaroxaban M6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include various metabolites of rivaroxaban, such as hydroxylated and demethylated derivatives. These metabolites are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structure and concentration .

Wissenschaftliche Forschungsanwendungen

Deep Vein Thrombosis and Pulmonary Embolism

Rivaroxaban is approved for the treatment of DVT and PE, offering advantages over traditional anticoagulants like warfarin due to its predictable pharmacokinetics and lack of need for routine monitoring . A study demonstrated that patients treated with Rivaroxaban experienced lower rates of major bleeding compared to those on warfarin .

Atrial Fibrillation

In patients with NVAF, Rivaroxaban is used to reduce the risk of stroke and systemic embolism. The ROCKET-AF trial showed that Rivaroxaban was non-inferior to warfarin in preventing strokes while having a lower incidence of intracranial hemorrhage .

Cardiovascular Disease

The COMPASS trial investigated the use of Rivaroxaban in combination with aspirin for patients with coronary artery disease (CAD) or peripheral artery disease (PAD). The results indicated a significant reduction in major adverse cardiovascular events when Rivaroxaban was added to standard therapy .

Case Study 1: Epidural Hematoma

A 27-year-old male developed an epidural hematoma after being treated with Rivaroxaban for DVT. This case highlights the potential risks associated with anticoagulation therapy, particularly in individuals without trauma history .

Case Study 2: Antiphospholipid Syndrome

Two patients with antiphospholipid syndrome who failed treatment with acenocoumarol were switched to Rivaroxaban. Both achieved stabilization of their condition without further thromboembolic events over a two-year follow-up period .

Case Study 3: Left Ventricular Thrombus

In a patient with HIV-associated dilated cardiomyopathy, Rivaroxaban failed to reduce the size of a left ventricular thrombus after nine months of treatment. This case raises questions regarding the efficacy of DOACs in specific patient populations and suggests further research is needed .

Comparative Effectiveness

A systematic review comparing Rivaroxaban to other DOACs like Apixaban found that while both medications are effective for treating venous thromboembolism, Rivaroxaban may offer certain advantages in specific clinical scenarios .

Wirkmechanismus

Rivaroxaban M6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism of action is crucial for its anticoagulant properties and its effectiveness in preventing and treating thromboembolic disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Apixaban: Another direct Factor Xa inhibitor with similar indications as rivaroxaban.

Edoxaban: A direct Factor Xa inhibitor with a similar mechanism of action.

Uniqueness of Rivaroxaban M6

This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of rivaroxaban. Unlike other anticoagulants, this compound is formed through specific oxidative and reductive reactions, making it a valuable compound for studying the metabolism and pharmacodynamics of rivaroxaban .

Biologische Aktivität

Rivaroxaban M6 is an important metabolite of rivaroxaban, a direct factor Xa inhibitor widely used as an anticoagulant. Understanding the biological activity of this compound is crucial for evaluating its therapeutic effectiveness and safety profile. This article consolidates research findings, case studies, and pharmacokinetic data to provide a comprehensive overview of this compound's biological activity.

Rivaroxaban functions by selectively inhibiting factor Xa, an essential component in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This compound, as a metabolite, retains some degree of biological activity, contributing to the overall anticoagulant effect observed with rivaroxaban.

- Inhibition of Factor Xa : Rivaroxaban and its metabolites inhibit both free and bound factor Xa, disrupting both intrinsic and extrinsic pathways of coagulation .

- Pharmacodynamics : The pharmacodynamic response is closely correlated with plasma concentrations of rivaroxaban, indicating that this compound may also influence this relationship3.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption : After oral administration, rivaroxaban reaches peak plasma concentrations within 2-4 hours. The bioavailability varies with dosage; lower doses (10 mg) exhibit higher bioavailability (>80%) compared to higher doses (15-20 mg), which require food for optimal absorption .

- Metabolism : Approximately two-thirds of rivaroxaban is metabolized primarily by cytochrome P450 enzymes (CYP3A4, CYP3A5) and other mechanisms. This compound is one of the metabolites formed during this process .

- Excretion : Rivaroxaban and its metabolites are predominantly excreted through urine (about 66%), with a smaller fraction eliminated via feces .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Prevention of Recurrent Venous Thromboembolism (VTE) :

- Left Ventricular Thrombus Treatment :

- Severe Gastrointestinal Bleed :

Research Findings

Recent studies have provided insights into the broader biological effects of this compound:

- Impact on Biomarkers : Research suggests that rivaroxaban may influence biological pathways related to platelet activation, potentially affecting hemostasis beyond mere anticoagulation .

-

Population Pharmacokinetics : Studies involving diverse patient populations have shown predictable pharmacokinetics for rivaroxaban across various demographics, supporting its use in different clinical settings3.

Summary Table

| Parameter | Rivaroxaban | This compound |

|---|---|---|

| Mechanism | Factor Xa Inhibition | Metabolite Activity |

| Bioavailability | >80% (10 mg) | Variable |

| Peak Plasma Concentration | 2-4 hours | Similar |

| Metabolism | CYP3A4, CYP3A5 | Active Metabolite |

| Excretion | Urine & Feces | Urine |

| Clinical Indications | DVT, PE Prevention | Potentially Similar |

Eigenschaften

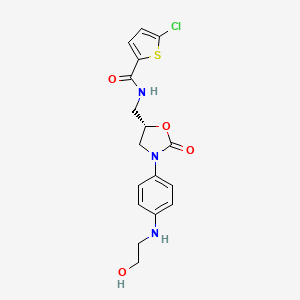

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYGJDDTGJVQSP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936232-22-3 | |

| Record name | 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.